molecular formula C24H25NO5S B3879725 N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine

N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine

Cat. No. B3879725
M. Wt: 439.5 g/mol
InChI Key: FUWPEEDMLHOCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine, commonly known as BMFM, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. BMFM is a furoyl-containing amino acid derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

BMFM exerts its effects through the inhibition of cytochrome P450 enzymes. These enzymes are involved in the metabolism of various drugs and xenobiotics, and their inhibition can lead to altered drug metabolism and toxicity. BMFM has also been shown to interact with proteins involved in various signaling pathways, leading to altered protein-protein interactions and downstream effects.
Biochemical and Physiological Effects:
BMFM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. BMFM has also been shown to interact with proteins involved in various signaling pathways, leading to altered protein-protein interactions and downstream effects. Additionally, BMFM has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

BMFM has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily verified. BMFM has also been extensively used as a research tool, and its effects are well-characterized. However, there are also limitations to the use of BMFM in lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the effects of BMFM can be highly dependent on the experimental conditions, which can make it difficult to interpret results.

Future Directions

For research on BMFM include the development of more potent and selective inhibitors of cytochrome P450 enzymes and the use of BMFM to study various disease states.

Scientific Research Applications

BMFM has been extensively used as a research tool to study various biological processes. It has been shown to be a potent inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. BMFM has also been used to study the role of protein-protein interactions in various signaling pathways. Additionally, BMFM has been used to study the structure and function of proteins, including enzymes and receptors.

properties

IUPAC Name

2-[[5-methyl-4-[(4-phenylphenoxy)methyl]furan-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-16-19(14-22(30-16)23(26)25-21(24(27)28)12-13-31-2)15-29-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-11,14,21H,12-13,15H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWPEEDMLHOCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NC(CCSC)C(=O)O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine
Reactant of Route 2
N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine
Reactant of Route 3
Reactant of Route 3
N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine
Reactant of Route 4
N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine
Reactant of Route 5
Reactant of Route 5
N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine
Reactant of Route 6
N-{4-[(4-biphenylyloxy)methyl]-5-methyl-2-furoyl}methionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.